molecular formula C10H11NO B112311 7-Amino-3,4-dihydronaphthalen-1(2h)-one CAS No. 22009-40-1

7-Amino-3,4-dihydronaphthalen-1(2h)-one

Cat. No. B112311
Key on ui cas rn: 22009-40-1
M. Wt: 161.2 g/mol
InChI Key: IDNLVJHOEZJNHW-UHFFFAOYSA-N
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Patent
US06576657B2

Procedure details

Ammonium formate (2 g), Pd/C (5%; 1 g), and formic acid (0.5 g; cat.) were added in that order to a solution of 7-nitro-1-tetralone (1.95 g; 10 mmol) in methanol (50 mL), and the mixture was stirred for 30 minutes. The solution was filtered, and the filtrate was concentrated. The remainder was soaked with methylene chloride (50+25 mL), and the mixture was filtered and concentrated. Yield 1.4 g (88%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O-])=O.[NH4+].C(O)=O.[N+:8]([C:11]1[CH:20]=[C:19]2[C:14]([CH2:15][CH2:16][CH2:17][C:18]2=[O:21])=[CH:13][CH:12]=1)([O-])=O>CO.[Pd]>[NH2:8][C:11]1[CH:20]=[C:19]2[C:14]([CH2:15][CH2:16][CH2:17][C:18]2=[O:21])=[CH:13][CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
0.5 g
Type
reactant
Smiles
C(=O)O
Name
Quantity
1.95 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2CCCC(C2=C1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
NC1=CC=C2CCCC(C2=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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